5-Morpholino-2-nitrophenol

概要

説明

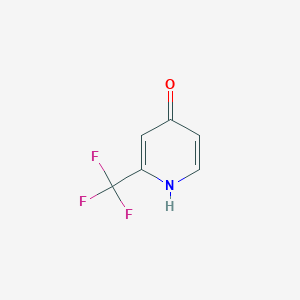

5-Morpholino-2-nitrophenol, also known as MNPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a yellow crystalline powder that is soluble in water and organic solvents. MNPN has been used in various fields of research, including biochemistry, pharmacology, and environmental science.

科学的研究の応用

Ionic Liquids and Kemp Elimination Reaction : 5-Nitrobenzisoxazole, related to 5-Morpholino-2-nitrophenol, has been studied in the context of the Kemp elimination reaction, particularly in ionic liquids. These studies help understand the molecular properties of room temperature ionic liquids and their influence on chemical reactions (D’Anna et al., 2009).

DNA Fragment Synthesis : Research has shown the application of Morpholino phosphorobis-3-nitro-1,2,4-triazolidate in the phosphorylation of DNA intermediates, indicating its use in the synthesis of specific DNA fragments (Marel et al., 1981).

Crystal Structure Studies : Studies involving Morpholine–4-nitrophenol adducts have contributed to understanding crystal structures and molecular interactions, which are crucial in material science and pharmaceutical development (Muralidharan et al., 2012).

Pharmacological Research : Research on proton-transfer compounds of 5-nitrosalicylic acid with morpholine has implications in drug design and understanding drug interactions at the molecular level (Smith et al., 2005).

Synthesis of Chemical Compounds : Studies have explored the addition of Morpholine to certain chemical compounds, contributing to the synthesis of novel organic molecules which can have various applications in chemistry and material science (Sosnovskikh et al., 2001).

Biochemical Studies and Drug Development : Research involving morpholine-based metal complexes has explored their interactions with DNA and proteins, highlighting their potential in drug development and understanding biochemical processes (Sakthikumar et al., 2019).

作用機序

Target of Action

The primary targets of 5-Morpholino-2-nitrophenol are likely to be specific RNA sequences. Morpholino oligomers, which include this compound, are known to bind to RNA by base pairing and change gene expression . They have been used widely in the zebrafish community to transiently knock down the function of target genes .

Mode of Action

This compound interacts with its targets by base pairing with the RNA sequence. This interaction can block translation or interfere with precursor mRNA splicing . The 5′-monophosphate group plays an important role in strand selection during gene silencing mediated by small-interfering RNA . Blocking of 5′ phosphorylation of the sense strand by introducing a 5′-morpholino modification improves antisense strand selection and RNAi activity .

Biochemical Pathways

Morpholino oligomers are known to affect gene expression by interacting with rna . This interaction can lead to changes in various biochemical pathways depending on the specific genes targeted.

Pharmacokinetics

It is known that the hydrophilicity and sequence characteristics of antisense oligonucleotides (asos), which include morpholinos, can affect their protein binding . ASOs with low protein binding also have low cellular uptake capacity and high renal clearance .

Result of Action

The result of this compound’s action is a change in gene expression. By binding to specific RNA sequences, it can block translation or interfere with precursor mRNA splicing . This can lead to changes in the production of proteins encoded by the targeted genes.

Safety and Hazards

将来の方向性

特性

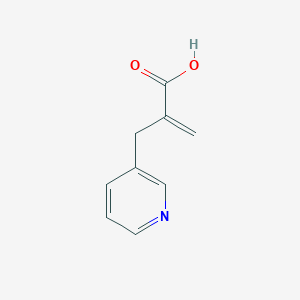

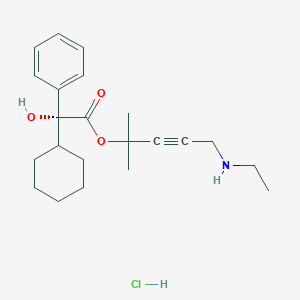

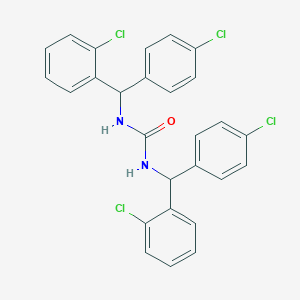

IUPAC Name |

5-morpholin-4-yl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-10-7-8(1-2-9(10)12(14)15)11-3-5-16-6-4-11/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIIDARBNMZFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384066 | |

| Record name | 5-morpholino-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728537 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-19-0 | |

| Record name | 5-morpholino-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

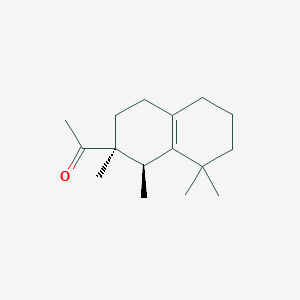

![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)